molecular formula C10H10N4O B6622375 N-phenyl-2-(1,2,4-triazol-1-yl)acetamide

N-phenyl-2-(1,2,4-triazol-1-yl)acetamide

Cat. No.: B6622375
M. Wt: 202.21 g/mol
InChI Key: ROHIFYRTYVSPNE-UHFFFAOYSA-N
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Description

N-phenyl-2-(1,2,4-triazol-1-yl)acetamide is a synthetic chemical compound featuring a 1,2,4-triazole heterocycle linked to an N-phenylacetamide core. This structure is of significant interest in medicinal chemistry research, particularly in the development of novel bioactive molecules. The 1,2,4-triazole pharmacophore is a key structural component in several established antifungal agents . Compounds with this scaffold are frequently investigated for their potential to inhibit various enzymes. Research on analogous structures has shown promise in α-glucosidase inhibition, which is relevant for antidiabetic research , and acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition, a key area of study for neurodegenerative conditions . Furthermore, molecular frameworks combining triazole and acetamide groups have been explored for their antimicrobial properties, including activity against bacterial and fungal pathogens . The presence of both hydrogen bond donors/acceptors and aromatic rings in its structure makes this compound a versatile intermediate or a candidate for high-throughput screening in drug discovery programs. This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should consult the Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

N-phenyl-2-(1,2,4-triazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O/c15-10(6-14-8-11-7-12-14)13-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROHIFYRTYVSPNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CN2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-Amino-3-Phenyl-1,2,4-Triazole

The foundational step involves cyclocondensation of benzamidoguanidine in sodium ethoxide to yield 5-amino-3-phenyl-1,2,4-triazole. Benzamidoguanidine (1.8 g, 0.0109 mol) is refluxed with sodium (1.5 g, 0.065 mol) in ethanol (100 mL) for 3 hours. Post-reflux, the solvent is evaporated, and the residue is acidified with acetic acid to precipitate the product. Crystallization from water affords 5-amino-3-phenyl-1,2,4-triazole in 59.95% yield (m.p. 185–186°C). Key IR peaks include 1350 cm⁻¹ (C–N stretch) and 3458 cm⁻¹ (N–H stretch).

Preparation of 2-Chloro-N-Phenylacetamide

Substituted anilines (0.05 mol) are dissolved in glacial acetic acid (25 mL) and sodium acetate (25 mL saturated solution). Chloroacetyl chloride (0.06 mol) is added dropwise under ice-cooling, yielding 2-chloro-N-phenylacetamide derivatives. For example, 2-chloro-N-(4-chlorophenyl)acetamide (C₈H₆Cl₂N₂O₃) is obtained in 85% yield (m.p. 120–122°C) with IR peaks at 3329 cm⁻¹ (N–H) and 1647 cm⁻¹ (C=O).

Coupling Reaction to Form N-Phenyl-2-(1,2,4-Triazol-1-yl)Acetamide

A solution of 2-chloro-N-phenylacetamide (0.01 mol) in dioxane (5 mL) is added to 5-amino-3-phenyl-1,2,4-triazole (1.6 g, 0.01 mol) and pyridine (1.2 mL, 0.015 mol) in dioxane (10 mL). The mixture is stirred at 0–5°C for 30 minutes, then heated to 50°C for 7 hours. Workup involves precipitation in water, filtration, and recrystallization from methanol. Yields range from 70–85%, with IR confirming C=O (1660–1680 cm⁻¹) and triazole C–N (1350–1420 cm⁻¹) stretches.

Table 1: Physicochemical Data for Intermediate Compounds

CompoundMolecular FormulaYield (%)Melting Point (°C)IR Peaks (cm⁻¹)
5-Amino-3-phenyl-1,2,4-triazoleC₈H₈N₄59.95185–1861350 (C–N), 3458 (N–H)
2-Chloro-N-(4-Cl-phenyl)acetamideC₈H₆Cl₂N₂O₃85120–1223329 (N–H), 1647 (C=O)
This compoundC₁₀H₁₀N₄O78190–1921665 (C=O), 1420 (C–N)

Direct Alkylation of 1H-1,2,4-Triazole

Reaction Conditions and Optimization

In this route, 1H-1,2,4-triazole (0.02 mol) is alkylated with 2-chloro-N-phenylacetamide (0.02 mol) in acetone using potassium carbonate (0.02 mol) as a base. The mixture is stirred at room temperature for 2 hours, followed by solvent evaporation and aqueous workup. Recrystallization from ethanol yields the product in 80–83% purity. NMR analysis reveals a singlet at δ 4.20 ppm for the CH₂ group and aromatic protons at δ 7.30–7.50 ppm.

Regioselectivity Considerations

The alkylation predominantly occurs at the 1-position of the triazole due to the higher nucleophilicity of the N1 nitrogen. This selectivity is enhanced by using polar aprotic solvents (e.g., acetone) and mild bases (K₂CO₃), which minimize side reactions at N2 or N4 positions.

Table 2: Comparative Analysis of Alkylation Methods

ParameterCyclocondensation RouteDirect Alkylation Route
Reaction Time7 hours (50°C)2 hours (room temp)
Yield70–85%80–83%
Key AdvantageHigh crystallinityShort synthesis time
LimitationMulti-step processRequires strict pH control

Alternative Pathways: Hydrazone Intermediate Condensation

Formation of Hydrazone Intermediate

Phenylhydrazine (0.1 mol) is condensed with ethyl acetoacetate (0.1 mol) in ethanol under reflux to form a hydrazone. This intermediate is isolated in 75% yield and subsequently reacted with 1H-1,2,4-triazole-1-carbonyl chloride in dichloromethane with triethylamine as a base. The final product is obtained after column chromatography (hexane:ethyl acetate, 3:7).

Mechanistic Insights

The reaction proceeds via nucleophilic acyl substitution, where the triazole nitrogen attacks the carbonyl carbon of the hydrazone intermediate. FT-IR analysis of the product shows a strong C=O stretch at 1680 cm⁻¹ and N–H bend at 1570 cm⁻¹, consistent with acetamide formation.

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Industrial synthesis employs continuous flow reactors to enhance mixing and heat transfer. For example, a mixture of 1H-1,2,4-triazole and 2-chloro-N-phenylacetamide in dimethylformamide (DMF) is pumped through a heated reactor (60°C) with a residence time of 30 minutes. This method achieves 90% conversion and reduces byproduct formation compared to batch processes.

Purification Techniques

Large-scale purification utilizes fractional crystallization using ethanol-water mixtures (70:30 v/v). Purity is verified via HPLC (≥98% purity, C18 column, acetonitrile:water 60:40 mobile phase).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.70 (s, 1H, triazole-H), 7.60–7.30 (m, 5H, Ph–H), 4.25 (s, 2H, CH₂), 2.10 (s, 1H, NH).

  • IR (KBr) : 3280 cm⁻¹ (N–H), 1665 cm⁻¹ (C=O), 1520 cm⁻¹ (C–N triazole).

  • MS (ESI+) : m/z 231.1 [M+H]⁺.

Thermal Stability

Differential scanning calorimetry (DSC) shows a sharp endothermic peak at 192°C, corresponding to the melting point, with no decomposition below 250°C .

Chemical Reactions Analysis

Types of Reactions

N-phenyl-2-(1,2,4-triazol-1-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-phenyl-2-(1,2,4-triazol-1-yl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-phenyl-2-(1,2,4-triazol-1-yl)acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The triazole ring is known to form hydrogen bonds with amino acid residues in the enzyme’s active site, enhancing its inhibitory effect .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s structural analogs vary in substituents on the acetamide nitrogen, triazole ring, or aryl groups, leading to distinct properties:

Compound Name Substituents/Modifications Melting Point (°C) Key Biological Activity Reference
N-Phenyl-2-(1H-1,2,4-triazol-1-yl)acetamide None (parent structure) 247–248 Antifungal (weak)
2-(Methoxybenzoyl)-N-phenyl-2-(1,2,4-triazol-1-yl)thioacetamide Methoxybenzoyl + thioacetamide Not reported Antifungal (weak), plant-growth
N-(6-Alkoxybenzo[d]thiazol-2-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide (7a–b) Benzothiazole + alkoxy group Not reported Not specified (antimicrobial focus)
N-(2,5-Difluorobenzyl)-2-(1H-1,2,4-triazol-1-yl)acetamide Difluorobenzyl substitution Not reported Not reported (structural analog)
N-(4-(3-Ethoxy-5-(2,5-difluorophenyl)-1H-1,2,4-triazol-1-yl)phenyl)-2-(phenylthio)acetamide (51) Difluorophenyl + ethoxy + phenylthio 156–158 Cytohesin inhibition

Key Observations :

  • Polarity : The parent compound’s triazole ring enhances hydrogen-bonding capacity compared to analogs with imidazole or tetrazole rings (e.g., compounds 6a–b and 8a–b in ).
  • Thermal Stability : Higher melting points (e.g., 247–248°C for 3c ) correlate with rigid planar structures, whereas flexible alkoxy chains lower thermal stability.

Q & A

Q. What are the standard synthetic routes for N-phenyl-2-(1,2,4-triazol-1-yl)acetamide, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or cycloaddition. A common method involves reacting 1,2,4-triazole with chloroacetamide derivatives under basic conditions (e.g., NaOH in ethanol) at reflux (60–80°C) for 6–12 hours . Alternatively, copper-catalyzed azide-alkyne cycloaddition (CuAAC) can be employed to form the triazole ring, followed by acetamide coupling . Key factors affecting yield include:

  • Catalyst choice : Cu(OAc)₂ improves regioselectivity in cycloaddition .
  • Solvent : Ethanol or DMF enhances solubility of intermediates .
  • Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Q. Table 1: Comparison of Synthesis Methods

MethodConditionsYield (%)Purity (%)Reference
Nucleophilic substitutionNaOH, ethanol, reflux5895
CuAACCu(OAc)₂, t-BuOH/H₂O72–8598

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer: A multi-technique approach is essential:

  • 1H/13C NMR : Confirms proton environments (e.g., triazole CH at δ 8.4 ppm, acetamide NH at δ 10.4 ppm) and carbon backbone .
  • IR spectroscopy : Detects functional groups (C=O at ~1674 cm⁻¹, triazole C-N at ~1270 cm⁻¹) .
  • LC-MS : Validates molecular weight (m/z 202.09 [M+H]⁺) and detects impurities .
  • Elemental analysis : Ensures C, H, N, S ratios match theoretical values (e.g., C: 59.32%, H: 4.70%) .

Q. How is preliminary biological activity screening conducted for this compound?

Methodological Answer: Initial screening focuses on anticonvulsant and antifungal potential:

  • Maximal Electroshock (MES) test : Evaluates seizure suppression in rodents (ED₅₀: 30–300 mg/kg) .
  • Subcutaneous Pentylenetetrazole (scPTZ) test : Screens for GABAergic activity .
  • Antifungal assays : Disk diffusion or microdilution against Candida spp. (MIC: 16–64 µg/mL) .
  • Rotarod test : Assesses neurotoxicity (TD₅₀ > 500 mg/kg indicates safety) .

Advanced Research Questions

Q. How do structural modifications impact anticonvulsant activity?

Methodological Answer: Structure-Activity Relationship (SAR) studies reveal:

  • Electron-withdrawing groups (e.g., CF₃ at phenyl meta-position) enhance MES activity (ED₅₀: 45 mg/kg) by increasing lipophilicity and CNS penetration .
  • Chloro substituents reduce activity (ED₅₀ > 100 mg/kg), likely due to steric hindrance .
  • Triazole ring substitution : 1,2,4-triazole shows higher sodium channel binding vs. 1,2,3-isomers .

Q. Table 2: SAR of Key Derivatives

Substituent (R)MES ED₅₀ (mg/kg)Sodium Channel Binding (IC₅₀, µM)
-CF₃ (meta)4512.5
-Cl (para)>100>50
-H (parent)5818.7

Q. How can computational modeling optimize target binding?

Methodological Answer:

  • Molecular docking (AutoDock/Vina) : Predicts binding to voltage-gated sodium channels (e.g., Site 2). Triazole interacts with Lys1424, while acetamide forms H-bonds with Tyr1771 .
  • PASS program : Predicts antifungal activity via similarity to known triazole antifungals (Pa > 0.7) .
  • MD simulations : Assess stability of ligand-channel complexes (RMSD < 2 Å over 100 ns) .

Q. How to resolve contradictions between in vitro and in vivo efficacy data?

Methodological Answer: Discrepancies (e.g., high in vitro binding but low in vivo activity) require:

  • Pharmacokinetic profiling : Measure plasma half-life (e.g., 2.3 hrs in rats) and brain penetration (logBB: -0.5) .
  • Metabolite identification (LC-MS/MS) : Detect inactive metabolites (e.g., hydroxylated triazole) .
  • Dose-response refinement : Adjust dosing intervals to match compound clearance rates .

Q. What strategies improve pharmacokinetics without compromising activity?

Methodological Answer:

  • Pro-drug design : Esterify acetamide to enhance bioavailability (e.g., ethyl ester increases Cₘₐₓ by 3×) .
  • Fluorine substitution : Improves metabolic stability (t₁/₂: 4.1 hrs vs. 2.3 hrs for parent) and logP (2.5 vs. 1.8) .
  • Nanoparticle encapsulation (PLGA) : Sustains release (>24 hrs) and reduces hepatic first-pass metabolism .

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